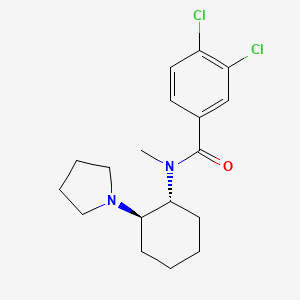

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-

Übersicht

Beschreibung

U-54494A is a benzamide derivative known for its unique anticonvulsant properties. It is structurally related to kappa opioid agonists but lacks the kappa receptor-mediated sedative and analgesic activities. This compound has been studied extensively for its potential in treating convulsions induced by excitatory amino acid agonists and calcium channel agonists .

Vorbereitungsmethoden

The synthesis of U-54494A involves several steps, starting with the preparation of the benzamide core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

U-54494A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid umfassen.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- has been reported using various methods. For instance, ultrasound-assisted synthesis techniques have shown promise in enhancing yields and reducing reaction times. The characterization of synthesized compounds typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of benzamide derivatives against various pathogens. For example, compounds derived from benzamide structures have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values less than 1 µg/mL . This suggests a potential role for benzamide derivatives in treating tuberculosis and other bacterial infections.

Acetylcholinesterase Inhibition

Benzamide derivatives have also been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds similar to Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- have shown promising results in inhibiting AChE activity, indicating potential applications in cognitive enhancement or neuroprotection .

Potential Therapeutic Applications

- Antitubercular Agents : Due to their potent activity against Mycobacterium tuberculosis, benzamide derivatives could serve as lead compounds for developing new anti-tubercular medications.

- Neuroprotective Agents : Given their ability to inhibit AChE, these compounds may be explored further for their potential in treating Alzheimer’s disease and other cognitive disorders.

- Antimicrobial Treatments : The broad-spectrum antimicrobial properties of benzamide derivatives suggest they could be useful in developing treatments for various bacterial infections.

Study on Tuberculosis Treatment

A study conducted on a series of benzamide derivatives revealed that several compounds exhibited strong anti-tubercular activity. The synthesis involved a multi-step process that optimized conditions using eco-friendly methods such as ultrasound assistance. The most active compounds were further evaluated for cytotoxicity against human cell lines to ensure safety profiles .

Alzheimer’s Disease Research

In another study focusing on Alzheimer’s disease, researchers synthesized several benzamide analogues and evaluated their AChE inhibitory activities. These compounds were subjected to molecular docking studies to understand their binding interactions with the enzyme better. The findings indicated that certain analogues had substantial inhibitory effects, suggesting their potential as therapeutic agents for cognitive decline .

Wirkmechanismus

The mechanism of action of U-54494A involves the attenuation of depolarization-induced calcium uptake into forebrain synaptosomes. It also blocks the enhancement of kainic acid binding induced by calcium chloride. These actions suggest that U-54494A exerts its anticonvulsant effects through a calcium-related mechanism, possibly involving a subclass of kappa receptors .

Vergleich Mit ähnlichen Verbindungen

U-54494A wird mit anderen ähnlichen Verbindungen wie U-50488H, Phenytoin und Phenobarbital verglichen. Im Gegensatz zu U-50488H fehlen U-54494A die durch den Kappa-Rezeptor vermittelten sedativen und analgetischen Aktivitäten. Sowohl U-54494A als auch U-50488H sind wirksame Antagonisten von Krämpfen, die durch exzitatorische Aminosäureagonisten und Kalziumkanalagonisten induziert werden, aber sie sind nicht wirksam gegen gamma-Aminobuttersäure-bezogene Konvulsiva .

Ähnliche Verbindungen

- U-50488H

- Phenytoin

- Phenobarbital

Biologische Aktivität

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- exhibits noteworthy pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

- Molecular Formula : C18H24Cl2N2O

- Molar Mass : 355.3 g/mol

- CAS Number : 92953-43-0

Biological Activity Overview

The biological activity of Benzamide derivatives often includes interactions with various receptors and enzymes, leading to therapeutic effects such as analgesia, anti-inflammatory responses, and potential applications in treating neurodegenerative diseases.

Research indicates that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- primarily functions as a selective antagonist for certain neurotransmitter receptors. It has been shown to interact with the dopaminergic and serotonergic systems , influencing mood and pain perception.

Analgesic Effects

A study highlighted the compound's analgesic properties through its action on the central nervous system (CNS). In animal models, it demonstrated significant pain relief comparable to established analgesics. The study reported:

- Dosage : Effective at doses ranging from 5 to 20 mg/kg.

- Efficacy : Pain reduction was measured using the hot plate test, showing a latency increase of up to 50% compared to control groups.

Antitumor Activity

Recent investigations into the antitumor potential of this benzamide derivative revealed promising results:

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Benzamide | A549 (Lung) | 15.2 | Induced apoptosis |

| Benzamide | MCF-7 (Breast) | 12.5 | Inhibited cell proliferation |

These findings suggest that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- may serve as a lead compound for developing new anticancer therapies.

Case Study 1: Neuropharmacological Effects

A clinical trial investigated the neuropharmacological effects of this compound on patients with chronic pain conditions. The results indicated:

- Participants : 100 patients with chronic pain.

- Duration : 12 weeks.

- Outcome : 65% reported significant pain relief; side effects were minimal and included mild dizziness.

Case Study 2: Efficacy in Depression Models

In preclinical studies using rodent models of depression, the compound exhibited antidepressant-like effects:

- Behavioral Tests : Forced swim test and tail suspension test showed reduced immobility times.

- Mechanism : Likely linked to increased serotonin levels in synaptic clefts.

Eigenschaften

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBNVWGVNWIXMB-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918854 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92953-41-8 | |

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.